Hentriacont-26-en-1-ol
Description
Hentriacont-26-en-1-ol is a long-chain monounsaturated primary alcohol with the molecular formula $ \text{C}{31}\text{H}{62}\text{O} $. It features a 31-carbon backbone with a double bond at the 26th position and a hydroxyl group at the terminal carbon. Its elongated hydrocarbon chain and unsaturated bond contribute to unique physicochemical behaviors, such as reduced solubility in polar solvents and higher melting points compared to shorter-chain analogs .
Properties
CAS No. |
139035-14-6 |
|---|---|
Molecular Formula |
C31H62O |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
hentriacont-26-en-1-ol |
InChI |
InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h5-6,32H,2-4,7-31H2,1H3 |
InChI Key |
IFMQQJCFSDGLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacont-26-en-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of hentriacont-26-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of hentriacont-26-en-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Hentriacont-26-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hentriacont-26-en-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to hentriacontane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Hentriacont-26-en-1-one.
Reduction: Hentriacontane.
Substitution: Hentriacont-26-en-1-chloride or hentriacont-26-en-1-bromide.
Scientific Research Applications
Hentriacont-26-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its long hydrophobic chain and hydroxyl group.
Mechanism of Action
The mechanism of action of hentriacont-26-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between Hentriacont-26-en-1-ol and other alcohols referenced in the literature:
| Compound | Molecular Formula | Chain Length | Unsaturation | Functional Groups |
|---|---|---|---|---|
| This compound | $ \text{C}{31}\text{H}{62}\text{O} $ | 31 carbons | Double bond (C26) | Primary alcohol (-OH) |
| Dodecan-1-ol | $ \text{C}{12}\text{H}{26}\text{O} $ | 12 carbons | Saturated | Primary alcohol (-OH) |
| Pentan-1-ol | $ \text{C}{5}\text{H}{12}\text{O} $ | 5 carbons | Saturated | Primary alcohol (-OH) |
| (E)-2-Hexen-1-ol | $ \text{C}{6}\text{H}{12}\text{O} $ | 6 carbons | Double bond (C2) | Primary alcohol (-OH) |
Key Observations :
- Chain Length : this compound’s extended chain confers higher hydrophobicity and lower volatility compared to Dodecan-1-ol and smaller alcohols like Pentan-1-ol .
- Unsaturation : The double bond in this compound increases rigidity and may influence intermolecular interactions, akin to (E)-2-Hexen-1-ol but at a distal position .
Physicochemical Properties
Data from comparative studies reveal trends in solubility, melting point, and reactivity:
| Property | This compound | Dodecan-1-ol | Pentan-1-ol | (E)-2-Hexen-1-ol |
|---|---|---|---|---|
| Melting Point (°C) | ~85–90 (estimated) | 24–26 | -78 | -32 |
| Boiling Point (°C) | ~400 (estimated) | 259–261 | 137–138 | 155–157 |
| Water Solubility | Insoluble | 0.04 g/L (20°C) | 36 g/L (20°C) | 10 g/L (20°C) |
| Log P (Octanol-Water) | ~12 (estimated) | 5.6 | 1.3 | 1.7 |
Notes:
Key Findings :
- Dodecan-1-ol’s moderate aquatic toxicity (LC50 = 1.2 mg/L) necessitates careful handling to avoid environmental contamination, while this compound’s persistence raises concerns about long-term ecological accumulation .
- (E)-2-Hexen-1-ol’s higher flammability limits its industrial use compared to saturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
